N-(3-ACETYLPHENYL)-N'-(3-PYRIDYLMETHYL)UREA
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Overview
Description
“N-(3-ACETYLPHENYL)-N’-(3-PYRIDYLMETHYL)UREA” is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-ACETYLPHENYL)-N’-(3-PYRIDYLMETHYL)UREA” typically involves the reaction of 3-acetylphenyl isocyanate with 3-pyridylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
“N-(3-ACETYLPHENYL)-N’-(3-PYRIDYLMETHYL)UREA” can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl and pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield 3-carboxyphenyl-N’-(3-pyridylmethyl)urea, while reduction of the carbonyl group may produce 3-hydroxyphenyl-N’-(3-pyridylmethyl)urea.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity and can be studied for its potential as a pharmaceutical agent.
Medicine: Research may explore its use as a drug candidate for treating specific diseases.
Industry: It can be utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(3-ACETYLPHENYL)-N’-(3-PYRIDYLMETHYL)UREA” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ACETYLPHENYL)-N’-(2-PYRIDYLMETHYL)UREA
- N-(4-ACETYLPHENYL)-N’-(3-PYRIDYLMETHYL)UREA
- N-(3-ACETYLPHENYL)-N’-(4-PYRIDYLMETHYL)UREA
Uniqueness
“N-(3-ACETYLPHENYL)-N’-(3-PYRIDYLMETHYL)UREA” is unique due to the specific positioning of the acetyl and pyridylmethyl groups, which can influence its chemical reactivity and biological activity. Comparatively, similar compounds with different substitutions may exhibit distinct properties and applications.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(19)13-5-2-6-14(8-13)18-15(20)17-10-12-4-3-7-16-9-12/h2-9H,10H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFNOGPJHGJOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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